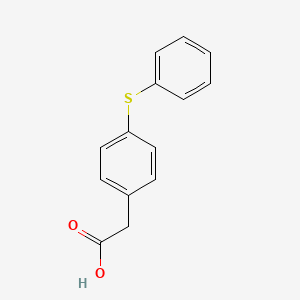2-(4-(Phenylthio)phenyl)acetic acid
CAS No.: 6317-61-9
Cat. No.: VC3879005
Molecular Formula: C14H12O2S
Molecular Weight: 244.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6317-61-9 |
|---|---|
| Molecular Formula | C14H12O2S |
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | 2-(4-phenylsulfanylphenyl)acetic acid |
| Standard InChI | InChI=1S/C14H12O2S/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) |
| Standard InChI Key | RRDQKVBSLWBCFR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Identifiers
The compound’s IUPAC name, 2-(4-phenylsulfanylphenyl)acetic acid, reflects its core structure: a phenylthio group attached to the para position of a second phenyl ring, which is connected to an acetic acid side chain . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 6317-61-9 | |
| SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O | |
| InChIKey | RRDQKVBSLWBCFR-UHFFFAOYSA-N | |
| NSC Number | 43068 | |
| Wikidata ID | Q82021399 |
The planar biphenyl system and polar carboxylic acid group contribute to its amphiphilic nature, enabling interactions with both hydrophobic and hydrophilic environments .
Physicochemical Properties
Experimental and Computed Properties
The compound’s physicochemical profile, derived from experimental and computational data, is summarized below:
The high XLogP3 value indicates significant lipophilicity, favoring membrane permeability in biological systems . The carboxylic acid group enables salt formation, enhancing solubility in basic aqueous solutions .
Applications in Research and Industry
Pharmaceutical Development
2-(4-(Phenylthio)phenyl)acetic acid serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics . Its biphenyl-thioether scaffold mimics motifs found in COX-2 inhibitors, making it valuable for designing targeted therapies with reduced gastrointestinal toxicity .
Material Science
The compound’s sulfur atom contributes to thermal stability, enabling its use in polymer composites. For example, incorporation into polyesters enhances flame retardancy and mechanical strength .
Agricultural Chemistry
In agrochemical formulations, the acetic acid moiety facilitates derivatization into herbicidal agents. Its mode of action involves disrupting plant amino acid synthesis, offering a pathway for eco-friendly pesticides .
Analytical Chemistry
As a chromatographic standard, the compound aids in separating complex mixtures via reverse-phase HPLC, leveraging its distinct retention behavior .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume